Ethyl 4-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethylcarbamothioylamino]benzoate
Overview
Description
Ethyl 4-{[({2-[4-(4-chloro-2-methylphenyl)-1-piperazinyl]ethyl}amino)carbonothioyl]amino}benzoate is a complex organic compound with a variety of potential applications in scientific research. This compound features a benzoate ester linked to a piperazine ring, which is further substituted with a chlorinated aromatic ring. The presence of multiple functional groups, including an ester, amine, and thioamide, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethylcarbamothioylamino]benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chloro-2-methylphenyl with piperazine under controlled conditions to form the substituted piperazine derivative.
Thioamide Formation: The piperazine derivative is then reacted with carbon disulfide and an appropriate amine to introduce the thioamide group.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[({2-[4-(4-chloro-2-methylphenyl)-1-piperazinyl]ethyl}amino)carbonothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro, halo, or sulfonyl derivatives
Scientific Research Applications
Ethyl 4-{[({2-[4-(4-chloro-2-methylphenyl)-1-piperazinyl]ethyl}amino)carbonothioyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethylcarbamothioylamino]benzoate involves its interaction with specific molecular targets. The compound’s piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The chlorinated aromatic ring may enhance binding affinity and specificity, while the thioamide group can participate in covalent interactions with target proteins.
Comparison with Similar Compounds
Ethyl 4-{[({2-[4-(4-chloro-2-methylphenyl)-1-piperazinyl]ethyl}amino)carbonothioyl]amino}benzoate can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the piperazine and thioamide groups, making it less versatile.
4-(4-Chlorophenyl)piperazine: Does not contain the benzoate ester or thioamide group, limiting its applications.
N-(4-Chlorophenyl)-N’-ethylthiourea: Similar thioamide functionality but lacks the piperazine and benzoate ester groups.
The unique combination of functional groups in Ethyl 4-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethylcarbamothioylamino]benzoate makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
ethyl 4-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethylcarbamothioylamino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O2S/c1-3-30-22(29)18-4-7-20(8-5-18)26-23(31)25-10-11-27-12-14-28(15-13-27)21-9-6-19(24)16-17(21)2/h4-9,16H,3,10-15H2,1-2H3,(H2,25,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXNFTRARHPTQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCN2CCN(CC2)C3=C(C=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.